1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 118049-03-9
Cat. No.: VC8055428
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118049-03-9 |
---|---|
Molecular Formula | C12H13FN2O |
Molecular Weight | 220.24 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one |
Standard InChI | InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | CMFVCYMYVGRETF-UHFFFAOYSA-N |
SMILES | CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Canonical SMILES | CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazol-5-one) fused with a 4-fluorophenyl group and a propyl substituent. The dihydropyrazole moiety introduces a ketone group at the 5-position, contributing to its reactivity and potential for further functionalization . The fluorine atom on the phenyl ring enhances electronegativity, influencing the compound’s electronic distribution and interactions with biological targets .
Synthetic Methodologies
Microwave-Assisted Synthesis
A common approach for synthesizing pyrazole derivatives involves microwave-assisted cyclization. In a representative procedure, hydrazine derivatives react with ketones or aldehydes in the presence of transition metal catalysts like Pd(dba) or Cu(acac) under microwave irradiation . For instance, 1-(4-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole was synthesized by heating (4-methoxyphenyl)hydrazine hydrochloride with Pd catalysts in dimethyl sulfoxide (DMSO) at 100°C for 5 minutes . This method offers rapid reaction times and high yields, making it adaptable for synthesizing 1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one.
Solvent and Catalyst Optimization
The choice of solvent and catalyst critically impacts reaction efficiency. Water has emerged as a green solvent for pyrazole synthesis, as demonstrated in the preparation of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole using Cu(acac) in aqueous media . Similarly, the propyl substituent in the target compound could be introduced via alkylation reactions using propyl halides or through cyclocondensation of propionitrile derivatives .
Analytical and Industrial Relevance
Regulatory Considerations
The compound’s synthesis and handling adhere to ISO certification requirements, reflecting its use in Good Manufacturing Practice (GMP)-compliant environments . Stability studies under varying temperatures and humidities are essential for determining shelf life and storage conditions.
Future Directions and Research Gaps
Targeted Biological Screening
Comprehensive evaluation of 1-(4-fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one’s activity against cancer cell lines, microbial pathogens, and inflammatory markers is warranted. Molecular docking studies could predict its affinity for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
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